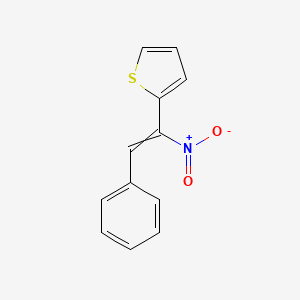
3-Pyridylmethyl nicotinate monofumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridylmethyl nicotinate monofumarate is a chemical compound that combines 3-pyridylmethyl nicotinate with fumaric acid to form a monofumarate salt.
Métodos De Preparación
The preparation of 3-pyridylmethyl nicotinate monofumarate involves reacting approximately equimolar amounts of fumaric acid and 3-pyridylmethyl nicotinate. The reaction typically occurs under controlled conditions to ensure the formation of the monofumarate salt . Industrial production methods may involve scaling up this reaction process while maintaining the necessary reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
3-Pyridylmethyl nicotinate monofumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Aplicaciones Científicas De Investigación
3-Pyridylmethyl nicotinate monofumarate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-pyridylmethyl nicotinate monofumarate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-Pyridylmethyl nicotinate monofumarate can be compared with other similar compounds, such as:
3-Pyridylmethyl nicotinate: The parent compound without the fumaric acid addition.
Nicotinic acid derivatives: Compounds that share structural similarities with nicotinic acid.
Fumaric acid derivatives: Compounds that share structural similarities with fumaric acid.
Propiedades
Número CAS |
63861-52-9 |
|---|---|
Fórmula molecular |
C16H14N2O6 |
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
(E)-4-hydroxy-4-oxobut-2-enoate;pyridin-1-ium-3-ylmethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C12H10N2O2.C4H4O4/c15-12(11-4-2-6-14-8-11)16-9-10-3-1-5-13-7-10;5-3(6)1-2-4(7)8/h1-8H,9H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
IWWXYFKUBKURQF-WLHGVMLRSA-N |
SMILES isomérico |
C1=CC(=C[NH+]=C1)COC(=O)C2=CN=CC=C2.C(=C/C(=O)[O-])\C(=O)O |
SMILES canónico |
C1=CC(=C[NH+]=C1)COC(=O)C2=CN=CC=C2.C(=CC(=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol](/img/structure/B14504661.png)
![5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate](/img/structure/B14504671.png)




![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)

![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)

![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)

